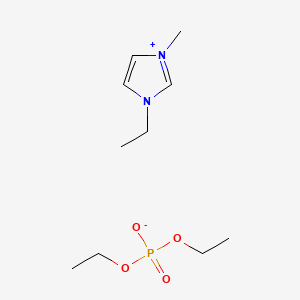

1-Ethyl-3-methylimidazolium diethylphosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl phosphate;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C4H11O4P/c1-3-8-5-4-7(2)6-8;1-3-7-9(5,6)8-4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWOEDCLDNFWEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CCOP(=O)([O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047889 | |

| Record name | 1-Ethyl-3-methylimidazolium diethylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848641-69-0 | |

| Record name | 1-Ethyl-3-methylimidazolium diethylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1-ethyl-3-methyl-, diethyl phosphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 1-Ethyl-3-methylimidazolium diethylphosphate?

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Diethylphosphate ([EMIM][DEP])

Introduction

This compound, commonly abbreviated as [EMIM][DEP], is an imidazolium-based ionic liquid (IL) that has garnered significant attention across various scientific and industrial fields.[1] With the CAS number 848641-69-0, this compound is recognized for its unique set of properties, including low volatility, high thermal stability, and its capacity to dissolve a wide range of organic and inorganic materials.[1] These characteristics position [EMIM][DEP] as a versatile solvent and electrolyte, making it a valuable component in electrochemistry, energy storage systems, and as an eco-friendly medium for chemical reactions in green chemistry.[1] This guide provides a comprehensive overview of the core physicochemical properties of [EMIM][DEP], offering researchers, scientists, and drug development professionals a detailed understanding grounded in experimental data and established scientific protocols.

Core Physicochemical Properties

The utility of an ionic liquid is defined by its physical and chemical characteristics. For [EMIM][DEP], properties such as density, viscosity, ionic conductivity, thermal stability, and solubility are paramount for its application. These properties are not static; they are influenced by factors like temperature and the presence of solutes, such as water.[2][3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Formula | C₁₀H₂₁N₂O₄P | N/A | [1][4][5] |

| Molecular Weight | 264.26 g/mol | N/A | [1][4][5] |

| Appearance | Colorless to yellow clear liquid | Room Temperature | [1] |

| Melting Point | -35 °C to 21 °C | N/A | [1][4][6][7] |

| Density | 1.15 g/cm³ | 24 | [4] |

| 1.1572 g/cm³ | 20 | [7] | |

| 1.21 g/cm³ | 80 | [8] | |

| Viscosity | 524 cP (mPa·s) | 20 | [4] |

| 321 mPa·s | 25 | [9] | |

| Ionic Conductivity | 0.67 mS/cm | 20 | [4] |

| Refractive Index | n20/D 1.47 | 20 | [1] |

| n20/D 1.475 | 20 | [6] | |

| Solubility in Water | Fully miscible | 20 | [6][7][8][10] |

Density

Density is a fundamental property that influences mass transfer and fluid dynamics in process design.[11] For [EMIM][DEP], the density has been experimentally determined by several research groups, showing a characteristic decrease with increasing temperature, a common behavior for ionic liquids.[2][12]

Experimental Protocol: Density Measurement via Vibrating Tube Densitometer

The causality behind choosing a vibrating tube densitometer, such as those from Anton Paar, lies in its high precision and requirement for a small sample volume.[3] The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the fluid within it.

Methodology:

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water, at the desired experimental temperatures. This step is critical for ensuring the accuracy of the measurements.[3]

-

Sample Preparation: [EMIM][DEP] is hygroscopic; therefore, the sample must be thoroughly dried under vacuum (e.g., at 3 Pa and 353 K for 24 hours) to remove residual water, which can significantly affect density.[8][13]

-

Measurement: The dried sample is injected into the thermostated measuring cell of the densitometer. The temperature is precisely controlled (typically within ±0.02 K).[13]

-

Data Acquisition: Once the temperature and oscillation period stabilize, the density is recorded. Measurements are repeated at various temperatures (e.g., in 10 K increments from 293.15 K to 373.15 K) to establish the temperature-density relationship.[2][13] The average of multiple readings is taken to ensure reproducibility.[2]

Logical Workflow for Density Determination

Caption: Workflow for high-precision density measurement of [EMIM][DEP].

Viscosity

Viscosity is a critical transport property that dictates the fluid's resistance to flow and has profound implications for applications involving pumping, mixing, and ion mobility.[11] [EMIM][DEP] exhibits a relatively high viscosity at room temperature, which decreases sharply as temperature increases.[9] This temperature dependence is a key consideration for its use as a solvent or electrolyte.[2]

Experimental Protocol: Viscosity Measurement via Rotational Rheometer

A controlled-stress rheometer is an authoritative choice for viscosity measurements as it can determine the viscous properties of both Newtonian and non-Newtonian fluids over a range of shear rates and temperatures.[2][3]

Methodology:

-

Instrument Calibration: The rheometer is calibrated using standard viscosity oils to ensure the torque and rotational speed sensors are accurate.[2]

-

Sample Loading: A small, precisely known volume of dried [EMIM][DEP] is placed on the lower plate of the rheometer. The upper geometry (e.g., a cone-plate or parallel-plate) is lowered to the correct gap distance.

-

Temperature Control: The sample is allowed to thermally equilibrate at the set temperature. Precise temperature control is crucial as viscosity is highly sensitive to thermal fluctuations.[2]

-

Shear Rate Sweep: A shear rate sweep is performed to determine if the ionic liquid exhibits Newtonian behavior (viscosity is independent of shear rate).

-

Data Collection: For a Newtonian fluid, the viscosity is measured at a constant shear rate across a range of temperatures (e.g., 293.15 K to 343.15 K).[2] Measurements are performed in triplicate to ensure accuracy.[2]

Ionic Conductivity

As an ionic liquid, the ability of [EMIM][DEP] to conduct electricity is one of its defining features, making it suitable for electrochemical applications like batteries and supercapacitors.[1] Ionic conductivity is a function of both the concentration and mobility of the charge-carrying ions (1-ethyl-3-methylimidazolium⁺ and diethylphosphate⁻), which is in turn heavily influenced by the medium's viscosity and temperature.[14][15]

Experimental Protocol: Ionic Conductivity Measurement via Potentiostat

Electrochemical Impedance Spectroscopy (EIS) using a potentiostat is the standard method for determining the ionic conductivity of electrolytes. This technique measures the opposition of the material to the flow of alternating current as a function of frequency.

Methodology:

-

Cell Preparation and Calibration: A conductivity cell with two parallel platinum electrodes of a known area and distance is used. The cell constant is determined by measuring the impedance of a standard solution with known conductivity (e.g., aqueous KCl).[16]

-

Sample Handling: Dried [EMIM][DEP] is introduced into the conductivity cell, typically within an inert atmosphere (e.g., an argon-filled glove box) to prevent moisture absorption.[17]

-

Measurement: The cell is placed in a temperature-controlled chamber.[17] EIS is performed over a wide frequency range (e.g., 10⁻¹ to 10⁷ Hz).[17]

-

Data Analysis: A Nyquist plot of the impedance data is generated. The bulk resistance (R) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis.

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is their area (L/A is the cell constant).

Relationship Between Key Physicochemical Properties

Caption: Interdependence of key physicochemical properties for [EMIM][DEP].

Thermal Stability

The thermal stability of an ionic liquid defines its operational temperature window and is a critical safety and performance parameter.[18] Ionic liquids are known for their low vapor pressure and high decomposition temperatures.[19] The thermal stability is primarily determined by the constituent anion and cation.[20]

Experimental Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the definitive method for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][21]

Methodology:

-

Instrument Setup: The TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: A small, precise amount of the dried ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidative degradation.[18]

-

Data Acquisition: The TGA instrument records the sample mass as a function of temperature. The resulting curve shows the temperature at which mass loss begins, indicating decomposition.

-

Analysis: The onset decomposition temperature (T_onset) is determined from the TGA curve. This is often defined as the temperature at which a specific percentage of mass loss (e.g., 5% or 10%) occurs or by the intersection of tangents drawn from the baseline and the inflection point of the decomposition step.[18]

Solubility

The solubility of [EMIM][DEP] in various solvents is crucial for its application in synthesis, separations, and formulation development. It is known to be fully miscible with water, a property attributed to the hydrophilic nature of the diethylphosphate anion.[6][8][10]

Experimental Protocol: Determination of Water Solubility

While [EMIM][DEP] is reported as fully miscible, the general OECD Guideline 105 for testing chemical solubility provides a robust framework for quantifying solubility, particularly for less miscible ILs.[22] For miscible systems, the focus shifts to understanding the thermodynamics of mixing.

Methodology (for partially miscible systems):

-

Equilibration: An excess amount of the ionic liquid is added to a known volume of the solvent (e.g., water) in a sealed vial.

-

Saturation: The mixture is agitated in a thermostated water bath (e.g., at 20 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.[22]

-

Phase Separation: The sample is centrifuged to separate any undissolved ionic liquid.[22][23]

-

Quantification: A precise aliquot of the solvent phase is carefully removed. The concentration of the dissolved ionic liquid is then determined using an analytical technique such as UV-Vis spectroscopy (if the cation has a chromophore), ion chromatography, or HPLC.[22][23] A calibration curve with standards of known concentration is required for accurate quantification.

Conclusion

This compound presents a compelling profile of physicochemical properties that make it a highly adaptable and valuable ionic liquid for researchers and industry professionals. Its density and high viscosity are strongly temperature-dependent, a critical factor for process design. The material's appreciable ionic conductivity underpins its use in electrochemical devices, while its high thermal stability ensures a wide operational range. Furthermore, its miscibility with water opens avenues for its use in aqueous systems and simplifies certain purification processes. The experimental protocols detailed herein provide a self-validating framework for the characterization of [EMIM][DEP] and other ionic liquids, ensuring that researchers can generate reliable and reproducible data to drive innovation in their respective fields.

References

-

1-Ethyl-3-methylimidazolium diethyl phosphate - Chem-Impex. (n.d.). Retrieved from [Link][1]

-

Al-Tuwaim, M. S., Al-Dahdi, A. S., & Al-Harasi, A. (2018). Density, Surface Tension, and Viscosity of Ionic Liquids (this compound and 1,3-Dimethylimidazolium dimethylphosphate) Aqueous Ternary Mixtures with MDEA. Journal of Chemical & Engineering Data, 63(8), 2970–2979. [Link][2]

-

Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link][18]

-

Xue, L., Gurung, E., & G. V. S. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link][20]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis - figshare. (2015). Retrieved from [Link][24]

-

1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate | C10H21N2O4P - PubChem. (n.d.). Retrieved from [Link][5]

-

Klahn, M., Stuber, M., & Seduraman, A. (2011). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Journal of Chemical Theory and Computation, 7(5), 1432–1445. [Link][22]

-

Tariq, M., et al. (2009). Density and surface tension of ionic liquids. Journal of Chemical & Engineering Data, 54(5), 1451-1457. [Link][25]

-

Thermogravimetric analysis (TGA) curves of the ionic liquids. - ResearchGate. (n.d.). Retrieved from [Link][21]

-

Lazzús, J. A. (2018). Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. Industrial & Engineering Chemistry Research, 57(1), 354-362. [Link][19]

-

Density of Ionic Liquids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link][12]

-

An, L., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Molecules, 25(23), 5567. [Link][11]

-

O'Brien, R. A., et al. (2019). Thermodynamics and Transport Behavior of 1-Ethyl-3-methylimidazolium Dimethyl Phosphate + Protic Solvents. Journal of Chemical & Engineering Data, 64(10), 4348–4361. [Link][14]

-

Jacquemin, J., et al. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8(2), 172-180. [Link][3]

-

Ceklic, I. T., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. International Journal of Molecular Sciences, 24(23), 16909. [Link][16]

-

I am not quite sure how can we estimate the solubility of Ionic liquids in different solvents. On what basis NTf2-based IL is not soluble in water? | ResearchGate. (2019). Retrieved from [Link][23]

-

Gardas, R. L., et al. (2008). Densities at Pressures up to 200 MPa and Atmospheric Pressure Viscosities of Ionic Liquids 1-Ethyl-3-methylimidazolium Methylphosphate, this compound, 1-Butyl-3-methylimidazolium Acetate, and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 53(3), 805–811. [Link][13]

-

Ganesan, V., et al. (2014). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation, 10(12), 5458–5467. [Link][15]

-

Domańska, U., et al. (2022). Thermodynamic Properties of {Diethyl Phosphate-Based Ionic Liquid (1) + Ethanol (2)} Systems, Experimental Data and Correlation. Journal of Chemical & Engineering Data, 67(4), 846–862. [Link][9]

-

Martin-Jimenez, D., et al. (2019). Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters. Frontiers in Chemistry, 7, 126. [Link][17]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1-Ethyl-3-methylimidazolium diethyl phosphate, >98% | IoLiTec [iolitec.de]

- 5. 1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate | C10H21N2O4P | CID 53316406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. proionic.com [proionic.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Ethyl-3-methylimidazolium Diethyl Phosphate CAS#: 848641-69-0 [m.chemicalbook.com]

- 11. Densities and Viscosities of Ionic Liquid with Organic Solvents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Ionic Liquids: A Simple Model to Predict Ion Conductivity Based on DFT Derived Physical Parameters [frontiersin.org]

- 18. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Item - Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis - figshare - Figshare [figshare.com]

- 25. Density and surface tension of ionic liquids. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium Diethylphosphate ([EMIM][DEP])

Introduction: The Significance of [EMIM][DEP] in Modern Chemistry

Ionic liquids (ILs) represent a paradigm shift in the field of chemistry, offering a unique set of properties that make them highly desirable alternatives to traditional volatile organic solvents. These salts, which are liquid at or near room temperature, are characterized by their low vapor pressure, high thermal stability, and wide electrochemical windows. Among the vast array of available ionic liquids, 1-Ethyl-3-methylimidazolium diethylphosphate, abbreviated as [EMIM][DEP], has emerged as a particularly versatile and promising compound. Its utility spans a wide range of applications, from serving as a green solvent in chemical reactions to acting as an efficient electrolyte in energy storage systems like batteries and supercapacitors.[1]

The unique properties of [EMIM][DEP], including its ability to dissolve a diverse range of organic and inorganic materials, position it as a key player in the advancement of green chemistry.[1] By facilitating more sustainable synthesis and extraction methods, it contributes to the development of environmentally benign chemical processes.[1] This guide provides an in-depth exploration of the synthesis and characterization of [EMIM][DEP], offering researchers, scientists, and drug development professionals a comprehensive resource to understand and utilize this remarkable ionic liquid.

Synthesis of [EMIM][DEP]: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of [EMIM][DEP] is typically achieved through a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction. However, a more direct and efficient one-step synthesis has also been developed.

A common synthetic route involves the reaction of 1-methylimidazole with an ethylating agent, such as diethyl sulfate, to form the 1-ethyl-3-methylimidazolium cation. While specific details for the direct synthesis of the diethylphosphate salt are not extensively documented in the provided search results, a similar synthesis for 1-Ethyl-3-methylimidazolium Ethyl Sulfate provides a useful analogy. In this process, N-methylimidazole is reacted with diethyl sulfate, often without a solvent, to yield the desired ionic liquid.[2]

A plausible one-step synthesis for [EMIM][DEP] can be adapted from similar procedures for other ionic liquids. For instance, reacting 1-methylpyrrolidine with triethyl phosphate has been used to synthesize 1-ethyl-1-methylpyrrolidinium diethyl phosphate.[3] This suggests a direct reaction between 1-methylimidazole and triethyl phosphate could potentially yield [EMIM][DEP].

Below is a generalized, field-proven protocol for a one-step synthesis, drawing parallels from established methods for similar ionic liquids.

Experimental Protocol: One-Step Synthesis of [EMIM][DEP]

Materials:

-

1-methylimidazole (purified)

-

Triethyl phosphate (purified)

-

Ethyl acetate (anhydrous)

-

Activated carbon

-

Silica gel

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Constant pressure dropping funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a constant pressure dropping funnel, add a measured amount of triethyl phosphate.

-

Addition of Precursor: Begin stirring and gently heat the flask. Slowly add 1-methylimidazole dropwise to the flask over a period of several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

-

Reaction: After the addition is complete, continue to stir the reaction mixture at an elevated temperature (e.g., 393 K) for an extended period (e.g., 48 hours) to ensure the reaction goes to completion.[3]

-

Initial Purification: After the synthesis, the resulting viscous liquid is often dark. Add activated carbon to the mixture and stir to decolorize.

-

Filtration and Extraction: Filter the mixture through a column containing silica gel. The filtrate is then extracted multiple times with ethyl acetate to remove any unreacted starting materials.[3]

-

Solvent Removal: The residual ethyl acetate is removed using a rotary evaporator.

-

Final Drying: The purified ionic liquid is then dried in a vacuum oven at an elevated temperature (e.g., 353 K) to remove any remaining volatile impurities.[3]

Causality Behind Experimental Choices:

-

Dropwise Addition: The slow, dropwise addition of 1-methylimidazole helps to control the reaction exotherm and prevent side reactions.

-

Inert Atmosphere: Conducting the reaction under nitrogen minimizes the risk of side reactions with atmospheric moisture and oxygen.

-

Activated Carbon and Silica Gel: These are used for purification to remove colored impurities and unreacted starting materials, respectively.

-

Vacuum Drying: This final step is crucial to ensure the removal of any residual water or organic solvents, as their presence can significantly affect the physicochemical properties of the ionic liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of [EMIM][DEP].

Comprehensive Characterization of [EMIM][DEP]

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized [EMIM][DEP]. A multi-technique approach is typically employed.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Expected signals for the 1-ethyl-3-methylimidazolium cation would include peaks corresponding to the protons on the imidazolium ring and the ethyl and methyl groups.

-

¹³C NMR: Identifies the different carbon environments. The imidazolium ring carbons will have characteristic shifts, as will the carbons of the ethyl and methyl groups.[4]

-

³¹P NMR: This is particularly important for confirming the presence and purity of the diethylphosphate anion. A single peak in the ³¹P NMR spectrum is indicative of a pure sample.[5]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for [EMIM][DEP] would include C-H stretching from the imidazolium ring and alkyl chains, as well as P-O and P=O stretching vibrations from the diethylphosphate anion.[6][7][8][9]

Thermal Analysis

1. Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. It measures the change in mass of a sample as a function of temperature. The decomposition temperature is a critical parameter, indicating the upper-temperature limit for its application.[10][11]

2. Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions such as the melting point and glass transition temperature.[3][10]

Characterization Techniques Interrelationship Diagram

Caption: Interrelationship of characterization techniques for [EMIM][DEP].

Physicochemical Properties of [EMIM][DEP]

The utility of [EMIM][DEP] in various applications is dictated by its unique physicochemical properties. A summary of key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N₂O₄P | [1][12][13] |

| Molecular Weight | 264.26 g/mol | [1][12][13] |

| Appearance | Colorless to yellow clear liquid | [1][13] |

| Melting Point | 19 - 21 °C | [1] |

| Density | 1.15 g/mL | [1][14] |

| Refractive Index (n20/D) | 1.47 | [1] |

| Viscosity (20 °C) | 524 cP | [14] |

| Conductivity (20 °C) | 0.67 mS/cm | [14] |

Applications and Future Outlook

The favorable properties of [EMIM][DEP] make it a highly attractive candidate for a variety of applications:

-

Green Solvents: Its low volatility and ability to dissolve a wide range of solutes make it an environmentally friendly alternative to traditional organic solvents in synthesis and catalysis.[1]

-

Electrolytes: Its ionic conductivity and wide electrochemical window are advantageous for use in energy storage devices such as lithium-ion batteries and supercapacitors.[1]

-

Biomass Processing: [EMIM][DEP] has shown potential in the dissolution and processing of cellulose, a key step in the production of biofuels and bio-based materials.[13]

-

Gas Capture: It can be used as a solvent for CO₂ stripping in membrane contactors.[15]

-

Synthesis of Materials: It has been utilized in the synthesis of hybrid organic-inorganic uranyl phosphates.[15]

The ongoing research into ionic liquids like [EMIM][DEP] continues to unveil new applications and opportunities. Its versatility and "green" credentials ensure that it will remain a significant area of interest for both academic and industrial researchers.

References

-

1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate | C10H21N2O4P. PubChem. [Link]

-

1-Ethyl-3-methylimidazolium diethyl phosphate, ≥97% (HPLC). Otto Chemie Pvt. Ltd. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Thermodynamic Properties of {Diethyl Phosphate-Based Ionic Liquid (1) + Ethanol (2)} Systems, Experimental Data and Correlation. ACS Publications. [Link]

-

Thermophysical properties of 1-methyl-3-methylimidazolium dimethylphosphate and this compound. ResearchGate. [Link]

-

¹H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to... ResearchGate. [Link]

-

Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. NASA Technical Reports Server. [Link]

-

Vapor Composition and Vaporization Thermodynamics of 1-Ethyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid. MDPI. [Link]

-

Vaporization Thermodynamics of 1-Ethyl-3-Methylimidazolium Diethyl Phosphate. ResearchGate. [Link]

-

The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd. [Link]

-

¹³C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. [Link]

-

FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. [Link]

-

FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B)... ResearchGate. [Link]

-

Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. [Link]

-

Infrared spectra of pure 1-ethyl-3-methylimidazolium... ResearchGate. [Link]

-

Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate. PubMed. [Link]

-

Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate | C10H21N2O4P | CID 53316406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Ethyl-3-methylimidazolium diethyl phosphate, ≥97% (HPLC) 848641-69-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 14. 1-Ethyl-3-methylimidazolium diethyl phosphate, >98% | IoLiTec [iolitec.de]

- 15. 1-Ethyl-3-methylimidazolium diethyl phosphate = 98.0 848641-69-0 [sigmaaldrich.com]

1-Ethyl-3-methylimidazolium diethylphosphate CAS number 848641-69-0.

An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Diethylphosphate (EMIM-DEP)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the ionic liquid this compound (EMIM-DEP), CAS Number 848641-69-0. It moves beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, and applications, with a focus on the causality behind experimental choices.

Introduction: Understanding the Significance of EMIM-DEP

This compound, often abbreviated as EMIM-DEP or [EMIM][DEP], is an imidazolium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid below 100°C, and many, like EMIM-DEP, are liquid at room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive as "green" alternatives to volatile organic compounds (VOCs).[2][3][4]

EMIM-DEP has garnered significant attention due to the specific properties imparted by its diethylphosphate anion. The phosphate group's capacity for strong hydrogen bonding is central to one of its most notable applications: the dissolution of biomass, particularly cellulose.[5][6][7] This capability opens avenues for converting agricultural residues into valuable chemicals and for developing novel biomaterials, areas of profound interest in sustainable chemistry and drug development.[3] This guide will explore the core physicochemical properties, synthesis, and key applications that make EMIM-DEP a versatile tool in the modern laboratory.

Physicochemical Properties: A Quantitative Overview

The utility of any chemical is dictated by its physical properties. For ionic liquids, properties such as viscosity, density, and melting point are critically influenced by purity, particularly water content.[8][9] The data presented below is a synthesis of values from various suppliers and literature sources.

| Property | Value | Source(s) |

| CAS Number | 848641-69-0 | [2][8][10][11] |

| Molecular Formula | C₁₀H₂₁N₂O₄P | [2][6][10][11] |

| Molecular Weight | 264.26 g/mol | [8][9][10][11] |

| Appearance | Colorless to yellow clear liquid | [2][6] |

| Melting Point | Varies significantly with purity: -35 °C[10] 10 °C[12] 19-21 °C[2][5][13] | [2][5][10][12][13] |

| Boiling Point | 196 °C at 101.325 kPa | [5][14] |

| Density | ~1.15 g/cm³ (at 24 °C)[10] 1.157 g/cm³[5] 1.21 g/cm³ (at 80 °C)[12] | [5][10][12] |

| Viscosity | 524 cP (at 20 °C) | [10] |

| Refractive Index | n20/D 1.47[2] n20/D 1.475[8][14] | [2][8][14] |

| Water Solubility | Fully miscible | [5][7][12][14][15] |

| Thermal Stability | Stable under normal conditions; decomposition begins at elevated temperatures. | [12] |

| pH | 4 - 8 (in 500 g/L aqueous solution at 25°C) | [12] |

Expert Insight: The wide range reported for the melting point is typical for ionic liquids and highlights the critical importance of sample purity. The presence of water or halide impurities from synthesis can significantly depress the freezing point. Researchers should always dry the IL under high vacuum before use in moisture-sensitive applications to ensure consistent and reproducible results.

Synthesis and Purification: A Validating Protocol

Commercially available EMIM-DEP is convenient, but an in-house synthesis may be required for specific research needs. The synthesis is typically a two-step process involving quaternization followed by anion exchange.

Synthesis Pathway Diagram

Caption: Synthesis pathway for EMIM-DEP via quaternization and anion exchange.

Experimental Protocol: Synthesis of EMIM-DEP

This protocol describes a common laboratory-scale synthesis. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide)

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add 1-methylimidazole (1.0 eq) dissolved in a suitable solvent like acetonitrile or toluene.

-

Reaction: Add ethyl bromide (1.05 eq) dropwise to the stirred solution. An exothermic reaction may occur.

-

Heating: After the initial reaction subsides, heat the mixture under reflux for 12-24 hours to drive the reaction to completion.

-

Isolation: Cool the reaction mixture to room temperature. The product, 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), often precipitates or forms a separate liquid phase. Remove the solvent under reduced pressure. Wash the resulting product with a solvent like ethyl acetate to remove unreacted starting materials. Dry under high vacuum.

Step 2: Anion Exchange to form [EMIM][DEP]

-

Reagents: In a new flask, combine the dried [EMIM][Br] (1.0 eq) with triethyl phosphate (1.0-1.2 eq).

-

Reaction: Heat the mixture with vigorous stirring at 80-100°C for 24-48 hours under an inert atmosphere.[16] The reaction involves the displacement of the bromide anion by the diethylphosphate anion.

-

Workup & Purification:

-

Cool the mixture. The crude product will be contaminated with unreacted starting materials and byproducts.

-

Causality: The purification strategy relies on solubility differences. The desired ionic liquid is highly polar and non-volatile, while unreacted triethyl phosphate is less polar.

-

Wash the crude product multiple times with ethyl acetate or diethyl ether to extract non-polar impurities.[16]

-

Add activated carbon to the product, stir for several hours to remove colored impurities, and then filter.[16]

-

-

Final Drying: Dry the purified EMIM-DEP under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 48 hours to remove any residual water and volatile solvents. The final product should be a clear, viscous liquid.

Applications in Research and Drug Development

EMIM-DEP is a versatile solvent with applications spanning green chemistry, biomass processing, and materials science.

Biomass Processing and Cellulose Dissolution

A standout feature of EMIM-DEP is its ability to dissolve cellulose, a notoriously insoluble biopolymer.[5][6][7]

-

Mechanism of Action: The high hydrogen bond basicity of the diethylphosphate anion is key. The oxygen atoms on the phosphate group act as strong hydrogen bond acceptors, disrupting the extensive intermolecular and intramolecular hydrogen bond network that holds cellulose chains together.[5] The imidazolium cation also plays a role by interacting with the cellulose structure.[5]

-

Relevance to Drug Development: This property is invaluable for:

-

Extraction of Bioactives: Efficiently extracting pharmacologically active compounds from plant biomass.

-

Biomaterial Formulation: Creating cellulose-based hydrogels, films, or fibers for controlled drug release applications.

-

Biofuel Production: Pre-treating lignocellulosic biomass to improve enzymatic hydrolysis for biofuel production, a key area of sustainable technology.[3]

-

Experimental Workflow: Cellulose Dissolution and Regeneration

Caption: General workflow for the dissolution and regeneration of cellulose using EMIM-DEP.

Green Solvent and Catalyst

EMIM-DEP serves as an eco-friendly reaction medium for various chemical transformations.[2] Its non-volatility prevents its release into the atmosphere, and its high thermal stability allows for a wide range of reaction temperatures. It can be used in:

-

Organic Synthesis: Facilitating reactions that are crucial in pharmaceutical and fine chemical production.[2]

-

Catalysis: Acting not just as a solvent but also as a catalyst or co-catalyst, improving reaction rates and selectivity.[2]

-

Biocatalysis: While some ionic liquids can denature enzymes, studies on EMIM-DEP have explored its effect on cellulase activity, a critical consideration for in-situ saccharification processes.[3][17]

Other Promising Applications

-

Bioplastic Extraction: EMIM-DEP has been successfully used as a green solvent to extract polyhydroxyalkanoates (PHAs), a type of bioplastic, directly from bacterial biomass.[18]

-

Electrolytes: Its ionic nature, thermal stability, and low volatility make it a candidate for use as an electrolyte in energy storage devices like batteries and supercapacitors.[2]

-

Lubricant Additives: Research has shown its potential as an additive in lubricating oils to improve the tribological performance of coatings.[19]

Safety, Handling, and Disposal

While EMIM-DEP is considered a "greener" solvent than many traditional VOCs, it is still a chemical that requires careful handling. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[12][20][21]

-

Hazard Classification: Classified as causing severe skin burns and eye damage (H314) and may be harmful if swallowed (Acute Tox. 4 Oral - H302).[8][9] It is considered a corrosive material.[20]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Hygroscopicity: EMIM-DEP is hygroscopic and will absorb moisture from the air.[12] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5][12]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[12]

-

-

Spill and Disposal:

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21] Do not allow it to enter drains or waterways.[12]

-

Conclusion

This compound is more than just a solvent; it is an enabling technology. Its unique ability to dissolve complex biopolymers like cellulose, combined with its favorable environmental profile, positions it as a key tool for sustainable chemistry. For professionals in research and drug development, EMIM-DEP offers novel pathways for natural product extraction, the creation of advanced drug delivery systems, and the facilitation of green chemical synthesis. A thorough understanding of its physicochemical properties and adherence to proper handling protocols are essential to harnessing its full potential in the laboratory and beyond.

References

-

Density, Surface Tension, and Viscosity of Ionic Liquids (this compound and 1,3-Dimethylimidazolium dimethylphosphate) Aqueous Ternary Mixtures with MDEA. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

1-Ethyl-3-methylimidazolium diethyl phosphate, ≥97% (HPLC). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate. PubChem. Retrieved from [Link]

-

1-Ethyl-3-methylimidazolium diethyl phosphate, ≥98%. Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Density, Surface Tension, and Viscosity of Ionic Liquids (this compound and 1,3-Dimethylimidazolium dimethylphosphate) Aqueous Ternary Mixtures with MDEA | Request PDF. ResearchGate. Retrieved from [Link]

-

Thermodynamic Properties of {Diethyl Phosphate-Based Ionic Liquid (1) + Ethanol (2)} Systems, Experimental Data and Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Marine-Derived Polymers in Ionic Liquids: Architectures Development and Biomedical Applications. National Institutes of Health (NIH). Retrieved from [Link]

-

Vaporization Thermodynamics of 1-Ethyl-3-Methylimidazolium Diethyl Phosphate | Request PDF. ResearchGate. Retrieved from [Link]

-

Effects of Ionic Liquid 1-Ethyl-3-Methylimidazolium Diethyl Phosphate ([Emim]DEP) on Cellulase Produced by Paenibacillus sp. LLZ1 | Request PDF. ResearchGate. Retrieved from [Link]

-

Densities at Pressures up to 200 MPa and Atmospheric Pressure Viscosities of Ionic Liquids... ResearchGate. Retrieved from [Link]

-

Performance analysis of the ionic liquid [EMIM][DEP] in absorption refrigeration systems | Request PDF. ResearchGate. Retrieved from [Link]

-

Influence of this compound Ionic Liquid on the Performance of Eu- and Gd-Doped Diamond-like Carbon Coatings. MDPI. Retrieved from [Link]

-

Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. National Institutes of Health (NIH). Retrieved from [Link]

-

Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS. Retrieved from [Link]

-

Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. PubMed. Retrieved from [Link]

-

Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. OSTI.gov. Retrieved from [Link]

-

This compound Based Extraction of Bioplastic “Polyhydroxyalkanoates” from Bacteria: Green and Sustainable Approach. ACS Publications. Retrieved from [Link]

-

Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. Retrieved from [Link]

-

Investigation of Molecular Interactions of 1-Ethyl-3-methylimidazolium Diethyl Phosphate in Water and Aqueous d-Glucose Solutions... Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Marine-Derived Polymers in Ionic Liquids: Architectures Development and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 848641-69-0 | CAS DataBase [m.chemicalbook.com]

- 6. 1-Ethyl-3-methylimidazolium diethyl phosphate, ≥97% (HPLC) 848641-69-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. 1-Ethyl-3-methylimidazolium Diethyl Phosphate | 848641-69-0 [chemicalbook.com]

- 8. 1-Ethyl-3-methyl-imidazolium-diethylphosphat ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 848641-69-0 | India [ottokemi.com]

- 10. 1-Ethyl-3-methylimidazolium diethyl phosphate, >98% | IoLiTec [iolitec.de]

- 11. 1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate | C10H21N2O4P | CID 53316406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. proionic.com [proionic.com]

- 13. 848641-69-0 1-Ethyl-3-Methylimidazolium diethyl phosphate AKSci 7685AJ [aksci.com]

- 14. 848641-69-0 CAS MSDS (1-Ethyl-3-methylimidazolium Diethyl Phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 1-Ethyl-3-methylimidazolium Diethyl Phosphate CAS#: 848641-69-0 [m.chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. 1-Ethyl-3-methylimidazolium Diethyl Phosphate - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

The Multifaceted Applications of 1-Ethyl-3-methylimidazolium Diethylphosphate: A Technical Guide

An In-depth Exploration of a Versatile Ionic Liquid for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Solvents

In the realm of modern chemistry and material science, ionic liquids (ILs) have emerged as a class of compounds with immense potential to redefine industrial processes. Characterized by their salt-like nature and melting points below 100°C, these materials offer a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvency. Among the vast array of available ionic liquids, 1-Ethyl-3-methylimidazolium diethylphosphate, abbreviated as [EMIM][DEP], has garnered significant attention for its remarkable versatility and efficacy in a range of applications. This technical guide provides a comprehensive overview of the core applications of [EMIM][DEP], delving into the underlying scientific principles and offering practical insights for its utilization in research and development.

Physicochemical Properties of [EMIM][DEP]: A Foundation for Versatility

The utility of [EMIM][DEP] across diverse applications is rooted in its distinct physicochemical properties. A thorough understanding of these characteristics is paramount for optimizing its performance in any given system.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁N₂O₄P | [1] |

| Molecular Weight | 264.26 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Melting Point | 19 - 21 °C | [2] |

| Density | 1.15 g/mL | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Core Applications of [EMIM][DEP]

Biomass Processing: A Green Approach to Biopolymer Utilization

[EMIM][DEP] has demonstrated exceptional capabilities as a solvent for the dissolution and processing of biomass, particularly cellulose and the extraction of bioplastics like polyhydroxyalkanoates (PHAs).

Cellulose Dissolution:

The dissolution of cellulose, a notoriously insoluble biopolymer, is a critical step in the production of biofuels, textiles, and other bio-based materials. [EMIM][DEP] has been identified as a highly effective solvent for this purpose. The mechanism of dissolution is believed to involve the disruption of the extensive hydrogen bonding network within the cellulose structure by the ions of the ionic liquid. Specifically, the diethylphosphate anion forms hydrogen bonds with the hydroxyl groups of cellulose, while the imidazolium cation interacts with the oxygen atoms of the glycosidic linkages. This synergistic action effectively separates the cellulose chains, leading to its dissolution.[3]

Experimental Protocol: Cellulose Dissolution and Regeneration

Objective: To dissolve microcrystalline cellulose in [EMIM][DEP] and subsequently regenerate it.

Materials:

-

Microcrystalline cellulose

-

This compound ([EMIM][DEP])

-

Deionized water

-

Ethanol

Procedure:

-

Dry the microcrystalline cellulose in a vacuum oven at 80°C for 24 hours to remove any moisture.

-

In a sealed reaction vessel, add the desired amount of dried cellulose to [EMIM][DEP] (e.g., a 5 wt% solution).

-

Heat the mixture to 90-100°C with constant stirring. The dissolution process can be monitored visually until a clear, viscous solution is obtained. For a 4 wt% solution, dissolution can be achieved within 10 minutes at 90°C.[4]

-

To regenerate the cellulose, slowly add deionized water to the solution while stirring vigorously. The cellulose will precipitate out of the solution.

-

Filter the precipitated cellulose and wash it thoroughly with deionized water and then with ethanol to remove any residual ionic liquid.

-

Dry the regenerated cellulose in a vacuum oven at 60°C.

dot

Caption: Workflow for cellulose dissolution and regeneration using [EMIM][DEP].

Polyhydroxyalkanoate (PHA) Extraction:

[EMIM][DEP] offers a green and sustainable alternative to traditional chlorinated solvents for the extraction of PHAs from bacterial biomass. Its high hydrogen bond basicity allows it to effectively dissolve wet bacterial biomass, eliminating the need for a costly and energy-intensive drying step. The ionic liquid disrupts the cell walls, releasing the intracellular PHA granules. The PHA can then be recovered by precipitation with a non-solvent like methanol.

Experimental Protocol: PHA Extraction from Bacterial Biomass

Objective: To extract polyhydroxybutyrate (PHB) from Halomonas hydrothermalis biomass using [EMIM][DEP].

Materials:

-

Wet biomass of Halomonas hydrothermalis

-

This compound ([EMIM][DEP])

-

Methanol

Procedure:

-

Mix the wet bacterial biomass with [EMIM][DEP] in a 1:10 weight ratio in a sealed vessel.

-

Heat the mixture to 90°C and stir for 4 hours to ensure complete dissolution of the biomass.

-

After dissolution, add methanol to the mixture to precipitate the PHB.

-

Separate the precipitated PHB by centrifugation at 4000 rpm for 20 minutes.

-

Wash the PHB pellet multiple times with methanol to remove any remaining ionic liquid and cellular debris.

-

Dry the purified PHB under vacuum. This process can yield up to 60% ± 2% of PHB.[3]

dot

Caption: Process flow for the extraction of PHB from bacterial biomass.

Electrochemistry: Enhancing Energy Storage Devices

The unique properties of [EMIM][DEP], such as its high ionic conductivity, wide electrochemical window, and low volatility, make it a promising electrolyte component for energy storage devices like lithium-ion batteries and supercapacitors.[2] Its high thermal stability enhances the safety of these devices compared to traditional organic solvent-based electrolytes.[2]

Mechanism of Action: In a lithium-ion battery, the electrolyte facilitates the transport of lithium ions between the anode and the cathode during charging and discharging cycles. The ionic nature of [EMIM][DEP] allows for efficient ion transport, while its electrochemical stability prevents it from degrading at the high operating voltages of modern batteries.

Experimental Protocol: Assembly and Testing of a Li-ion Half-Cell

Objective: To assemble a Li-ion half-cell using an [EMIM][DEP]-based electrolyte and evaluate its electrochemical performance.

Materials:

-

Lithium foil (anode)

-

LiFePO₄ coated on aluminum foil (cathode)

-

Celgard separator

-

Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and [EMIM][DEP] (e.g., 1:1:1 v/v/v)

-

Coin cell components (casings, spacers, springs)

-

Argon-filled glovebox

Procedure:

-

Inside an argon-filled glovebox, punch out circular electrodes (anode and cathode) and a separator of the appropriate size.

-

Assemble the coin cell in the following order: negative casing, lithium anode, separator, a few drops of the [EMIM][DEP]-based electrolyte, cathode, spacer, spring, and positive casing.

-

Crimp the coin cell to ensure it is properly sealed.

-

Age the cell for 24 hours to allow for proper wetting of the electrodes and separator by the electrolyte.

-

Perform electrochemical testing using a battery cycler. This typically includes:

-

Cyclic Voltammetry (CV): To determine the electrochemical reaction potentials.

-

Galvanostatic Charge-Discharge Cycling: To measure the specific capacity, coulombic efficiency, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial properties and charge transfer resistance.

-

dot

Caption: Assembly of a Li-ion coin cell with an [EMIM][DEP]-based electrolyte.

Lubrication: A Novel Additive for Reduced Friction and Wear

[EMIM][DEP] has shown significant promise as a lubricant additive, particularly in combination with advanced materials like diamond-like carbon (DLC) coatings. Its ability to form a stable lubricating film on metal surfaces can significantly reduce friction and wear, leading to improved energy efficiency and extended component lifetime.

Mechanism of Action: The phosphate anion in [EMIM][DEP] is believed to play a crucial role in its lubricating properties. It can interact with the metal surface to form a protective tribofilm that prevents direct metal-to-metal contact. The imidazolium cation may also contribute to the formation of a boundary lubrication layer.

Experimental Protocol: Tribological Testing

Objective: To evaluate the effect of [EMIM][DEP] as a lubricant additive on the friction and wear characteristics of a steel-on-steel contact.

Materials:

-

Base lubricant (e.g., Polyalphaolefin - PAO)

-

[EMIM][DEP]

-

Steel balls and discs (e.g., AISI 52100)

-

High-frequency reciprocating rig (HFRR) or a similar tribometer

Procedure:

-

Prepare the lubricant samples by adding a specific concentration of [EMIM][DEP] to the base oil (e.g., 1 wt%).

-

Clean the steel balls and discs with a suitable solvent (e.g., hexane followed by isopropanol) and dry them.

-

Mount the steel disc in the tribometer and add a small volume of the lubricant sample.

-

Place the steel ball in the holder and apply a specific load (e.g., 10 N).

-

Conduct the tribological test under controlled conditions of frequency (e.g., 50 Hz), stroke length (e.g., 1 mm), and temperature (e.g., 100°C) for a specific duration (e.g., 60 minutes).

-

Continuously record the friction coefficient during the test.

-

After the test, clean the ball and disc and measure the wear scar diameter on the ball using an optical microscope.

-

Calculate the wear volume based on the wear scar diameter.

-

Compare the friction coefficient and wear volume of the lubricant with and without the [EMIM][DEP] additive.

dot

Caption: Workflow for evaluating the tribological performance of [EMIM][DEP].

CO₂ Capture: A Potential Solution for Greenhouse Gas Mitigation

[EMIM][DEP] has been investigated as a potential solvent for the capture of carbon dioxide (CO₂) from flue gas streams.[5] Its non-volatile nature makes it an attractive alternative to traditional amine-based solvents, which suffer from issues of volatility and degradation.

Mechanism of Action: The capture of CO₂ by [EMIM][DEP] is primarily a physical absorption process, where the CO₂ molecules dissolve in the ionic liquid. The solubility of CO₂ in [EMIM][DEP] is influenced by factors such as pressure and temperature, with higher pressures and lower temperatures generally favoring higher solubility.

Experimental Protocol: CO₂ Solubility Measurement

Objective: To measure the solubility of CO₂ in [EMIM][DEP] at different pressures and a constant temperature.

Materials:

-

[EMIM][DEP], degassed

-

High-purity CO₂ gas

-

High-pressure view cell equipped with a magnetic stirrer, pressure transducer, and temperature controller

Procedure:

-

Evacuate the high-pressure view cell and then charge it with a known amount of degassed [EMIM][DEP].

-

Allow the system to reach thermal equilibrium at the desired temperature (e.g., 25°C).

-

Introduce a known amount of CO₂ into the cell and record the initial pressure.

-

Stir the mixture until the pressure stabilizes, indicating that equilibrium has been reached.

-

Record the final equilibrium pressure.

-

Repeat steps 3-5 by incrementally adding more CO₂ to obtain a series of data points at different pressures.

-

The amount of dissolved CO₂ at each equilibrium point can be calculated using the ideal gas law and the known volumes of the cell and the ionic liquid.

-

Plot the mole fraction of dissolved CO₂ as a function of pressure to obtain the solubility isotherm.

dot

Caption: Schematic of the experimental setup for CO₂ solubility measurement.

Safety and Handling

While [EMIM][DEP] is considered to have a more favorable environmental profile than many traditional organic solvents due to its low volatility, it is still a chemical and should be handled with appropriate care.[6][7] Always consult the Safety Data Sheet (SDS) before use.[6][7][8] General safety precautions include:

-

Working in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Avoiding inhalation, ingestion, and skin contact.[7]

-

Storing in a cool, dry place away from incompatible materials.[6]

Conclusion

This compound is a remarkably versatile ionic liquid with a broad spectrum of applications that address key challenges in sustainability, energy, and materials science. Its efficacy in biomass processing, electrochemistry, lubrication, and CO₂ capture stems from its unique combination of physicochemical properties. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to harness the potential of this promising ionic liquid. As research continues to uncover new facets of its capabilities, [EMIM][DEP] is poised to play an increasingly important role in the development of innovative and sustainable technologies.

References

- Liu, Q., et al. (2019). Dissolution of cellulose in phosphate-based ionic liquids. Cellulose, 26(1), 345-354.

- Dubey, S. K., et al. (2018). This compound Based Extraction of Bioplastic “Polyhydroxyalkanoates” from Bacteria: Green and Sustainable Approach. ACS Sustainable Chemistry & Engineering, 6(1), 1013-1021.

- Liu, Q., et al. (2019). Dissolution of cellulose in phosphate-based ionic liquids. Cellulose, 26(1), 345-354.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53316406, 1-Ethyl-3-methyl-1H-imidazol-3-ium diethyl phosphate. Retrieved from [Link]

- Feng, L., & Chen, Z. L. (2008). Research progress on dissolution and functional modification of cellulose in ionic liquids. Journal of Molecular Liquids, 142(1-3), 1-5.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Diethylphosphate: A Technical Guide

Introduction: The Promise of Phosphate-Based Ionic Liquids

Ionic liquids (ILs) have emerged as a pivotal class of materials in green chemistry, catalysis, and energy storage, primarily due to their negligible vapor pressure, wide liquidus range, and high ionic conductivity.[1] Among the vast library of available ILs, those incorporating phosphate anions are gaining significant attention. 1-Ethyl-3-methylimidazolium diethylphosphate ([EMIM][DEP]) is a prime example, offering a unique combination of low viscosity, favorable solvation characteristics, and notable thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of [EMIM][DEP], intended for researchers, scientists, and drug development professionals who are considering or currently utilizing this versatile ionic liquid. Understanding the thermal limits and decomposition pathways of [EMIM][DEP] is paramount for its safe and effective implementation in thermally demanding applications.

Physicochemical Properties of [EMIM][DEP]

A foundational understanding of the physicochemical properties of [EMIM][DEP] is essential before delving into its thermal characteristics.

| Property | Value | Reference |

| Molecular Formula | C10H21N2O4P | [2] |

| Molecular Weight | 264.26 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Density | 1.15 g/mL | [2] |

| Melting Point | 19 - 21 °C | [2] |

Thermal Stability Assessment of [EMIM][DEP]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to evaluate the thermal behavior of [EMIM][DEP].

Key Findings from Thermal Analysis

Experimental analysis of [EMIM][DEP] has demonstrated its robust thermal stability. A study utilizing TGA and DSC revealed that while other imidazolium-based ionic liquids might offer higher decomposition temperatures, [EMIM][DEP] possesses a notable specific heat capacity, reaching a maximum of 4.52 J/g·K.[2] Another source indicates a decomposition temperature of 274.3°C, although the specific experimental conditions for this measurement are not detailed.[3]

It is crucial to recognize that the onset decomposition temperature (Tonset) obtained from dynamic TGA scans can be influenced by experimental parameters, most notably the heating rate.[4] Higher heating rates tend to yield an overestimation of the thermal stability.[4] Therefore, for applications requiring long-term exposure to elevated temperatures, isothermal TGA studies are recommended to determine the maximum operating temperature, which is often significantly lower than the Tonset.[5]

Decomposition Pathway of [EMIM][DEP]

While specific studies detailing the full decomposition mechanism of [EMIM][DEP] are limited, valuable insights can be drawn from the analysis of structurally similar phosphate-based ionic liquids, such as 1-butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]).[6] The primary decomposition of such compounds is believed to occur predominantly in the condensed phase.[6]

The proposed decomposition of [EMIM][DEP] is initiated by the nucleophilic attack of the diethylphosphate anion on the ethyl or methyl group of the imidazolium cation. This leads to the formation of volatile neutral species.

Proposed Decomposition Products:

-

1-methylimidazole: A common product from the decomposition of imidazolium cations.

-

Triethyl phosphate: Formed from the reaction of the diethylphosphate anion with an ethyl group from the cation.

-

Ethyl iodide and Methyl iodide: While not directly applicable to the phosphate anion, studies on imidazolium halides show the formation of corresponding haloalkanes, suggesting a similar dealkylation pathway.[7]

-

Olefins (e.g., ethene): Elimination reactions can also occur, leading to the formation of alkenes.

The following diagram illustrates the proposed primary decomposition pathways for [EMIM][DEP].

Caption: Proposed decomposition pathways of [EMIM][DEP].

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data on the thermal stability of [EMIM][DEP], the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and mass loss profile of [EMIM][DEP].

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of [EMIM][DEP] into a clean, tared TGA pan (alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset decomposition temperature (Tonset) as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition step.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of [EMIM][DEP] into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -90 °C) and then heat to a temperature below the expected decomposition temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to observe phase transitions.

-

For decomposition analysis, a separate experiment can be run by heating the sample to a higher temperature (e.g., 400 °C) at a controlled rate.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events. The melting point is typically determined from the onset of the melting peak.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion: A Thermally Robust Ionic Liquid with Defined Operational Limits

This compound stands out as a thermally stable ionic liquid suitable for a variety of applications. Its decomposition temperature, while influenced by experimental conditions, indicates a high degree of thermal robustness. The primary decomposition mechanism likely involves nucleophilic attack by the phosphate anion on the imidazolium cation, leading to the formation of neutral, volatile species. For applications requiring prolonged use at elevated temperatures, it is imperative to conduct long-term isothermal studies to establish a safe and reliable maximum operating temperature. By understanding the thermal behavior and decomposition pathways outlined in this guide, researchers and developers can confidently and safely harness the unique properties of [EMIM][DEP] in their work.

References

- Bakthavatchalam, B., Habib, K., Saidur, R., Irshad, K., & Hussein, O. A. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. IOP Conference Series: Materials Science and Engineering, 864, 012140.

- Wang, Q., Jiao, D., Liu, Y., & Zhang, S. (2018). Analysis of thermal stability and pyrolysis kinetic of dibutyl phosphate-based ionic liquid through thermogravimetry, gas chromatography/mass spectrometry, and Fourier transform infrared spectrometry. Journal of Thermal Analysis and Calorimetry, 134(3), 1955–1964.

- Ohno, H. (Ed.). (2005). Electrochemical Aspects of Ionic Liquids. John Wiley & Sons.

- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963–5977.

- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084.

- Ficke, L. E., & Brennecke, J. F. (2010). Interactions of carbon dioxide with a physical solvent and a chemical solvent ionic liquid. Journal of Physical Chemistry B, 114(30), 9951–9960.

- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

- Efimova, A. A., Stoppa, A., Kunte, G., Hefter, G., & Buchner, R. (2015). Thermal stability and decomposition mechanism of 1-ethyl-3-methylimidazolium halides. Journal of Molecular Liquids, 210, 149–156.

- Rebelo, L. P. N., Najdanovic-Visak, V., Visak, Z. P., Nunes da Ponte, M., Szydlowski, J., Cerdeiriña, C. A., Troncoso, J., Romani, L., Esperança, J. M. S. S., Guedes, H. J. R., & de Sousa, H. C. (2004). A detailed thermodynamic analysis of the phase behaviour of ionic liquid-based systems. Green Chemistry, 6(8), 369–381.

- Fredlake, C. P., Crosthwaite, J. M., Hert, D. G., Aki, S. N. V. K., & Brennecke, J. F. (2004). Thermophysical properties of imidazolium-based ionic liquids.

- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium ionic liquids. Thermochimica Acta, 357–358, 97–102.

- Verevkin, S. P., Zaitsau, D. H., Emel’yanenko, V. N., Schick, C., Liu, H., Maginn, E. J., ... & Ranke, J. (2017). A new force field for simulations of imidazolium-based ionic liquids. The Journal of Physical Chemistry B, 121(23), 5773-5785.

- Salminen, J., Papaiconomou, N., Kumar, R. A., Lee, J. M., & Prausnitz, J. M. (2007). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Fluid Phase Equilibria, 261(1-2), 421–426.

- Ohtani, H., Kawahara, S., & Tsuge, S. (1991). Characterization of intractable polymers by pyrolysis-gas chromatography. Journal of Analytical and Applied Pyrolysis, 19, 119–131.

Sources

- 1. Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-methylimidazolium Diethylphosphate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Ethyl-3-methylimidazolium diethylphosphate, commonly referred to as [EMIM][DEP]. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of ionic liquid solubility, presents predictive data based on Hildebrand and Hansen solubility parameters, and outlines a robust experimental protocol for solubility determination. [EMIM][DEP] is a versatile ionic liquid with applications as a green solvent, electrolyte, and catalyst, making a thorough understanding of its behavior in various organic media crucial for process design, optimization, and formulation development.[1]

Introduction: The Significance of [EMIM][DEP] and Its Solubility

This compound ([EMIM][DEP]) is a room-temperature ionic liquid that has garnered significant interest due to its favorable physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic materials.[1] Its utility as an eco-friendly solvent in chemical reactions and its role as an electrolyte in energy storage systems underscore the importance of understanding its phase behavior with other substances.[1] The solubility of [EMIM][DEP] in organic solvents is a critical parameter that dictates its applicability in various processes, from liquid-liquid extractions to its use as a medium for organic synthesis and catalysis.[1] This guide aims to provide a detailed understanding of these solubility characteristics, empowering researchers to make informed decisions in their experimental and process design.

Theoretical Framework: Understanding Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which can be quantified through the concept of cohesive energy density. The Hildebrand and Hansen solubility parameters are powerful tools for predicting the miscibility of substances.

Hildebrand Solubility Parameter (δ)